1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one
CAS No.:
Cat. No.: VC18800717
Molecular Formula: C10H10ClF2NO2
Molecular Weight: 249.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClF2NO2 |
|---|---|
| Molecular Weight | 249.64 g/mol |
| IUPAC Name | 1-[4-amino-2-(difluoromethoxy)phenyl]-3-chloropropan-2-one |
| Standard InChI | InChI=1S/C10H10ClF2NO2/c11-5-8(15)3-6-1-2-7(14)4-9(6)16-10(12)13/h1-2,4,10H,3,5,14H2 |
| Standard InChI Key | VAOBRQABWSAQON-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N)OC(F)F)CC(=O)CCl |
Introduction
1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex molecular structure, which includes an amino group, a difluoromethoxy group, and a chloropropan-2-one moiety. These functional groups contribute to its potential biological activities and make it a candidate for various therapeutic applications.
Synthesis Methods
The synthesis of 1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves nucleophilic substitution reactions and condensation reactions. These methods require precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Analytical Techniques
Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the progress of reactions and characterize the final product.
Chemical Reactivity
The reactivity of this compound is influenced by its electronic structure, where electron-withdrawing groups (like chlorine and difluoromethoxy) affect the site of electrophilic attack. The kinetics and thermodynamics of these reactions are crucial for predicting outcomes in synthetic pathways.
Potential Therapeutic Applications
The compound's potential applications include:
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Cancer Treatment: Inhibiting specific enzymes involved in cancer cell proliferation.
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Inflammation: Modulating biochemical pathways related to inflammation.
Stability and Handling
Relevant data regarding its stability and reactivity profiles are essential for safe handling and application in research settings.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-chloropropan-1-one | C11H9ClF3NO2 | Trifluoromethoxy instead of difluoromethoxy; may exhibit different biological activities. |
| 1-(4-Amino-2-(methoxy)phenyl)-3-chloropropan-1-one | C10H12ClNO2 | Methoxy group instead of difluoromethoxy; altered reactivity and potential applications. |
| 1-(2-Amino-4-fluorophenyl)-3-chloropropan-1-one | C9H9ClFN2O | Fluoro instead of difluoromethoxy; different electronic properties affecting reactivity and interaction with biological targets. |
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